![molecular formula C11H14Cl2N2O B1433311 2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride CAS No. 1803586-38-0](/img/structure/B1433311.png)
2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride
Overview
Description
“2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride” is a chemical compound with the CAS Number: 1803586-38-0 . It has a molecular weight of 261.15 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts , the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C11H13ClN2O.ClH/c12-10-2-1-3-11(9(10)8-15)14-6-4-13-5-7-14;/h1-3,8,13H,4-7H2;1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 261.15 .Scientific Research Applications
Auxiliary Ligand Mediated Chemistry
2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride is utilized in the synthesis of N,N,O-donor Schiff-base ligands, which exhibit unique coordination chemistry with copper (II). These ligands are part of compounds with diverse nuclearities and magnetic properties, demonstrating the influence of substituents on coordination chemistry and the resulting properties of the complexes. Complexes formed from these ligands are used to study bromination, magnetic properties, and other chemical phenomena, as supported by DFT calculations (Majumder et al., 2016).
Luminescent Properties and Photo-Induced Electron Transfer
The chemical compound exhibits notable luminescent properties and engages in photo-induced electron transfer (PET), particularly when used in the synthesis of piperazine substituted naphthalimide model compounds. This behavior is evident in the fluorescence spectra data and has implications for pH probe characteristics and the quenching of fluorescence through PET processes. Such properties are crucial in understanding the photophysical behavior of the compound and its potential applications in fluorescence-based technologies (Gan et al., 2003).
Synthesis of Novel Compounds and Their Characterization
The compound serves as a starting material in the synthesis of novel compounds with potential pharmaceutical applications. It has been involved in the synthesis of Terazosin hydrochloride derivatives, showcasing its utility in creating new chemical entities with defined structural and pharmacological properties. These derivatives have been characterized and evaluated for their antibacterial activity against various bacterial strains, highlighting the compound's role in the development of new antibacterial agents (Kumar et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds are often used in the synthesis of antidepressant molecules . Therefore, it is plausible that this compound may interact with targets involved in mood regulation, such as serotonin or norepinephrine receptors.
Mode of Action
Given its potential use in the synthesis of antidepressants , it may interact with its targets to modulate the levels of certain neurotransmitters in the brain, such as serotonin or norepinephrine. This could result in an alleviation of depressive symptoms.
Biochemical Pathways
If it does indeed act as an antidepressant, it may influence the monoaminergic system, which includes the serotonergic, noradrenergic, and dopaminergic pathways . These pathways are involved in mood regulation and are often targeted by antidepressant drugs.
Result of Action
If it acts as an antidepressant, it may result in increased levels of certain neurotransmitters in the brain, leading to improved mood and reduced depressive symptoms .
properties
IUPAC Name |
2-chloro-6-piperazin-1-ylbenzaldehyde;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O.ClH/c12-10-2-1-3-11(9(10)8-15)14-6-4-13-5-7-14;/h1-3,8,13H,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYYIWDTIFPWRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=CC=C2)Cl)C=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.